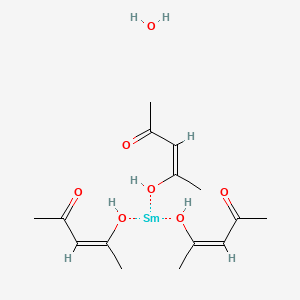
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is a complex compound that combines an organic molecule with a rare earth metal
Mecanismo De Acción
Target of Action
Samarium(III) 2,4-pentanedionate hydrate, also known as (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate, is a complex compound that is primarily used in research and laboratory settings
Mode of Action
It is known that samarium compounds in general can interact with various biological molecules and structures due to their unique chemical properties .
Result of Action
It is known that samarium compounds can be toxic when administered via intravenous and subcutaneous routes . The toxicity of rare earth compounds, including samarium compounds, is generally considered to be moderate to low when ingested .
Action Environment
The action, efficacy, and stability of Samarium(III) 2,4-pentanedionate hydrate can be influenced by various environmental factors. Spillage of the compound is unlikely to penetrate soil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate typically involves the reaction of (Z)-4-Hydroxypent-3-en-2-one with a samarium salt in the presence of water. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the hydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the enone structure can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is used as a reagent in organic synthesis, particularly in reactions requiring the unique properties of samarium as a catalyst or reducing agent.
Biology
In biological research, this compound may be used to study the effects of rare earth metals on biological systems, including their potential therapeutic applications.
Medicine
Industry
In industry, this compound can be used in the production of advanced materials, including catalysts and electronic components.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Hydroxypent-3-en-2-one: Similar structure but different geometric configuration.
4-Hydroxypent-3-en-2-one: Lacks the samarium component.
Samarium(III) chloride: A common samarium salt used in various applications.
Uniqueness
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is unique due to the combination of an organic enone with a rare earth metal, providing distinct chemical and physical properties not found in similar compounds.
Propiedades
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULVMVWDCYMZRZ-KJVLTGTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














